molecular formula C11H9ClN4O4 B14928191 2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide

2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide

Cat. No.: B14928191
M. Wt: 296.66 g/mol
InChI Key: CFKJVGRBROAHPG-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom, an acetamide group, and a nitrophenol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 4-chloro-1H-pyrazole, which can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of the acetamide group: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

    Introduction of the nitrophenol moiety: This step might involve nitration of a phenol derivative followed by coupling with the pyrazole-acetamide intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The chlorine atom on the pyrazole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development due to its potential biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Interaction with enzymes, receptors, or other proteins.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxy-5-methylphenyl)acetamide: Substitution with a methyl group instead of a nitro group, potentially altering its properties.

Uniqueness

The presence of both the nitro group and the chlorine-substituted pyrazole ring in 2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide may confer unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H9ClN4O4

Molecular Weight

296.66 g/mol

IUPAC Name

2-(4-chloropyrazol-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide

InChI

InChI=1S/C11H9ClN4O4/c12-7-4-13-15(5-7)6-11(18)14-9-3-8(16(19)20)1-2-10(9)17/h1-5,17H,6H2,(H,14,18)

InChI Key

CFKJVGRBROAHPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CN2C=C(C=N2)Cl)O

Origin of Product

United States

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